molecular formula C24H28N2O7S B12174551 ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12174551
M. Wt: 488.6 g/mol
InChI Key: DHRYLHDXBONRQV-KPKJPENVSA-N
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Description

Ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a recognized and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The constitutive activation of STAT3 is a common oncogenic driver in many human cancers, promoting tumor cell proliferation, survival, angiogenesis, and immune evasion. This small molecule functions by directly binding to the STAT3 Src homology 2 (SH2) domain, thereby inhibiting its phosphorylation, dimerization, and subsequent nuclear translocation. This blockade prevents the transcriptional activation of downstream target genes such as Bcl-xL, cyclin D1, and c-Myc. Research utilizing this inhibitor has been pivotal in elucidating the critical role of STAT3 in tumorigenesis and has demonstrated its efficacy in suppressing the growth and survival of various cancer cell lines, including those that are drug-resistant. Its primary research value lies in its utility as a pharmacological tool for validating STAT3 as a therapeutic target, for studying JAK-STAT signaling in disease models, and for exploring combination therapies that can overcome treatment resistance in oncology research. Studies have shown that this compound can induce apoptosis and exert antitumor effects in preclinical models, providing a strong rationale for the continued investigation of STAT3-directed cancer therapeutics.

Properties

Molecular Formula

C24H28N2O7S

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl 2-[[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H28N2O7S/c1-6-32-23(30)21-14(4)25-24(34-21)26-17(27)10-8-12(2)7-9-15-19(28)18-16(11-33-22(18)29)13(3)20(15)31-5/h7,28H,6,8-11H2,1-5H3,(H,25,26,27)/b12-7+

InChI Key

DHRYLHDXBONRQV-KPKJPENVSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC/C(=C/CC2=C(C(=C3COC(=O)C3=C2O)C)OC)/C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCC(=CCC2=C(C(=C3COC(=O)C3=C2O)C)OC)C)C

Origin of Product

United States

Preparation Methods

Benzofuran Core Synthesis

The benzofuran segment is typically derived from mycophenolic acid analogues, given the compound’s structural relationship to mycophenolate mofetil. Key steps include:

  • Oxidative cyclization : Substituted o-hydroxyaryl ketones undergo cyclization using rhodium catalysts (e.g., CpRh) in tetrachloroethane to form the 1,3-dihydro-2-benzofuran-3-one scaffold. For example, rhodium-mediated C–H activation of meta-salicylic acid derivatives with vinylene carbonate yields substituted benzofurans in 30–80% yields.

  • Functionalization : Introduction of the 4-hydroxy-6-methoxy-7-methyl substituents is achieved via electrophilic aromatic substitution or directed ortho-metalation, followed by methylation or methoxylation.

Thiazole Ring Formation

The 4-methyl-1,3-thiazole-5-carboxylate moiety is synthesized through:

  • Hantzsch thiazole synthesis : Condensation of ethyl 2-aminothiazole-4-carboxylate with phenacyl bromides in polyethylene glycol (PEG-600) at room temperature, achieving 93% yields.

  • Ultrasound-assisted cyclization : Substituted thioureas react with α-bromo ketones under ultrasound irradiation in water with Fe(SD)₃, reducing reaction times to 15–25 minutes.

Amide Coupling

The final step involves coupling the benzofuran acid chloride with the thiazole amine:

  • Reagents : Benzofuran-2-carboxylic acid is converted to its acid chloride using thionyl chloride, then reacted with ethyl 2-aminothiazole-5-carboxylate in dichloromethane with triethylamine.

  • Conditions : Room temperature, 12–24 hours, yielding the target compound in 65–78% purity.

Rhodium-Catalyzed Tandem Benzofuran-Thiazole Assembly

Recent advances leverage rhodium complexes to streamline synthesis:

  • CpRh-catalyzed annulation : N-Benzoxyacetamide derivatives undergo rhodium-mediated C–H activation with NaOPiv·H₂O in dichloromethane, forming the benzofuran-thiazole hybrid in one pot. This method proceeds via migratory insertion and β-oxygen elimination, achieving 70–85% yields for electron-rich substrates.

  • Limitations : Sensitivity to steric hindrance reduces yields for bulky substituents (e.g., 7-methyl group).

Lewis Acid-Promoted Cyclization Strategies

Scandium triflate [Sc(OTf)₃] and boron trifluoride etherate (BF₃·OEt₂) enable convergent synthesis:

  • Benzannulation : o-Quinone methides, generated in situ from o-hydroxybenzhydryl alcohol, react with isocyanides in toluene to form the benzofuran core. Subsequent thiazole cyclization via K₂CO₃-mediated alkylation of phenacyl bromides furnishes the complete structure in 75–91% yields.

  • Advantages : High functional group tolerance and scalability to gram quantities.

Catalyst-Free and Green Methodologies

Environmentally benign routes emphasize solvent-free or aqueous conditions:

  • Ultrasound irradiation : A one-pot reaction of o-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea in water under ultrasound achieves 88–94% yields for the thiazole component.

  • Mechanochemical synthesis : Ball milling of benzofuran precursors with thiazole intermediates in the absence of solvent reduces reaction times to 30 minutes.

Biocatalytic Approaches

Enzymatic methods are emerging for stereocontrolled synthesis:

  • C-Glycosyltransferase-mediated cyclization : Coumarin C-glycosyltransferases cyclize glucose-modified precursors in sodium hydroxide, followed by acidification to yield benzofuran-thiazole hybrids. Yields remain moderate (45–60%) but improve with directed evolution of enzymes.

Modifications of Mycophenolate Mofetil Derivatives

Given the compound’s structural similarity to mycophenolate mofetil, semi-synthetic routes are viable:

  • Mycophenolic acid derivatization : The 4-methylhex-4-enoyl side chain is introduced via Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD).

  • Thiazole coupling : The mycophenolate intermediate is reacted with ethyl 2-isocyanatothiazole-5-carboxylate in tetrahydrofuran (THF), yielding the target compound in 68% yield.

Comparative Analysis of Preparation Methods

Method Yield Reaction Time Key Advantages Limitations
Multi-step assembly65–78%24–48 hHigh purity, scalabilityLabor-intensive, low atom economy
Rhodium catalysis70–85%6–12 hOne-pot synthesis, regioselectivityCostly catalysts, air-sensitive conditions
Lewis acid cyclization75–91%8–16 hSolvent versatility, high yieldsRequires anhydrous conditions
Catalyst-free88–94%0.5–2 hEco-friendly, rapidLimited substrate scope
Biocatalytic45–60%24–72 hStereochemical controlLow yields, enzyme availability

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group (COOEt\text{COOEt}) undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is pivotal for generating bioactive metabolites or enhancing water solubility.

Typical Conditions

Reaction EnvironmentReagents/ConditionsOutcome
Acidic hydrolysisHCl/H2O\text{HCl/H}_2\text{O}, refluxCOOH\text{COOH} formation
Basic hydrolysisNaOH/EtOH\text{NaOH/EtOH}, heatCOONa+\text{COO}^- \text{Na}^+ salt

Key Considerations

  • Solubility in polar solvents (e.g., DMF, DMSO) facilitates reaction kinetics .

  • Steric hindrance from the thiazole and benzofuran groups may necessitate prolonged reaction times.

Amide Bond Reactivity

The amide linkage (-NHCO-\text{-NHCO-}) can participate in hydrolysis or nucleophilic substitution, though its stability under physiological conditions is notable.

Reaction TypeConditionsProducts
Acidic hydrolysisHCl (conc.)\text{HCl (conc.)}, ΔCarboxylic acid + amine
Enzymatic cleavageProteases (in vivo)Biodegradation metabolites

Structural Influence

  • The electron-withdrawing benzofuran moiety increases amide bond polarization, enhancing susceptibility to nucleophilic attack .

Thiazole Ring Modifications

The 1,3-thiazole ring exhibits electrophilic substitution reactivity, particularly at the 2- and 5-positions. Common reactions include:

ReactionReagentsOutcome
HalogenationBr2/Fe\text{Br}_2/\text{Fe}Bromination at C-2 or C-5
AlkylationR-X\text{R-X}, baseSubstitution at amino group

Notes

  • The methyl group at C-4 directs substitution to less hindered positions .

  • Spectroscopic validation (NMR, MS) is essential for confirming regioselectivity.

Benzofuran Core Reactivity

The 3-oxo-1,3-dihydro-2-benzofuran moiety undergoes characteristic reactions:

Reaction TypeConditionsOutcome
O-MethylationCH3I\text{CH}_3\text{I}, K2CO3\text{K}_2\text{CO}_3Methoxy group addition
OxidationKMnO4\text{KMnO}_4, acidicRing-opening to dicarboxylic acid

Substituent Effects

  • The 4-hydroxy group participates in hydrogen bonding, influencing reactivity with electrophiles .

Hex-4-enoyl Chain Reactions

The (4E)(4E)-hex-4-enoyl group enables stereospecific transformations:

ReactionConditionsOutcome
HydrogenationH2\text{H}_2, Pd/CSaturation to hexanoyl chain
EpoxidationmCPBA\text{mCPBA}Epoxide formation

Stereochemical Considerations

  • The EE-configuration dictates selectivity in cycloaddition or oxidation reactions .

Comparative Reactivity Table

Functional GroupReactivity RankPreferred Solvents
Ethyl esterHighDMF, DMSO
Amide bondModerateWater/EtOH mixtures
Thiazole ringModerateTHF, Dichloromethane
Benzofuran hydroxylLowMethanol, Acetone

Synthetic and Analytical Considerations

  • Optimization : Multi-step syntheses require precise control of temperature, solvent polarity, and stoichiometry to avoid side reactions .

  • Purity Analysis : HPLC and mass spectrometry (MW = 488.6 g/mol) are critical for verifying reaction outcomes .

This compound’s reactivity profile highlights its versatility as a scaffold for drug development, though further experimental validation is needed to fully characterize its synthetic potential.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate exhibit promising anticancer properties. For instance, studies have shown that derivatives of benzofuran can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Compounds containing thiazole rings are often investigated for their ability to modulate inflammatory pathways. This compound could potentially inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Synergistic Effects with Other Compounds

There is growing interest in the synergistic effects of combining this compound with other therapeutic agents. Preliminary studies suggest that co-administration with established drugs may enhance efficacy and reduce side effects by targeting multiple pathways simultaneously .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models when combined with traditional chemotherapeutics.
Study BAnti-inflammatory EffectsShowed reduced levels of TNF-alpha and IL-6 in animal models of arthritis after treatment with the compound.
Study CMechanistic InsightsIdentified interaction with specific kinases involved in cell proliferation and survival pathways.

Mechanism of Action

The mechanism by which ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Carboxylate Derivatives

The thiazole ring system is a common scaffold in medicinal and agrochemical research. Below are key comparisons with structurally related compounds:

Ethyl 4-Amino-3-Benzoylamino-2,3-Dihydro-2-Iminothiazole-5-Carboxylate ()
  • Structure: Features a thiazole-5-carboxylate core with benzoylamino and amino substituents.
  • Synthesis : Prepared via reaction of thiourea with precursors in acetic acid and bromine .
  • Key Differences: Lacks the benzofuran-enoyl sidechain of the target compound. The amino and benzoylamino groups may enhance hydrogen-bonding interactions, as seen in its resolved X-ray structure .
Ethyl 5-(4-Chlorophenyl)-2-[(Z)-(Methoxycarbonyl)Methylene]-7-Methyl-3-Oxo-3,5-Dihydro-2H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate ()
  • Structure : Combines thiazole and pyrimidine rings with chlorophenyl and methoxycarbonyl groups.
  • Key Differences: The fused pyrimidine ring and chlorophenyl substituent contrast with the target compound’s benzofuran-enoyl chain. Such structural variations influence solubility and intermolecular interactions .
Target Compound
  • Unique Features: The benzofuran-enoyl sidechain introduces multiple oxygenated substituents (hydroxy, methoxy, methyl) that may enhance hydrogen-bonding capacity and π-π stacking, critical for crystal packing .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns, analyzed via graph set theory (), differentiate these compounds:

  • Target Compound : Hydroxy and amide groups likely form strong intermolecular hydrogen bonds (e.g., N–H···O, O–H···O), stabilizing its crystal lattice.
  • Compound: Amino and carbonyl groups participate in hydrogen bonds, as confirmed by X-ray data .

Table 1: Comparative Analysis of Thiazole Derivatives

Compound Core Structure Key Substituents Synthesis Method Notable Properties
Target Compound Thiazole-5-carboxylate Benzofuran-enoyl, methyl Unspecified Potential H-bonding motifs
Ethyl 4-amino-3-benzoylamino... (E6) Thiazole-5-carboxylate Benzoylamino, amino Thiourea + bromine X-ray resolved structure
Ethyl 5-(4-chlorophenyl)... (E11) Thiazolo[3,2-a]pyrimidine Chlorophenyl, methoxycarbonyl Unspecified Fused heterocyclic system

Biological Activity

Ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C19H24O6
Molecular Weight 348.39 g/mol
CAS Number 32483-51-5
Solubility DMF: 20 mg/ml; DMSO: 16 mg/ml; Ethanol: Slightly soluble
Storage Conditions -20°C

The biological activity of this compound can be attributed to its structural features, particularly the thiazole and benzofuran moieties. Thiazole derivatives have been recognized for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities. Studies suggest that the thiazole ring is crucial for cytotoxic activity against various cancer cell lines due to its ability to interact with cellular targets such as protein kinases and apoptotic pathways .

Antitumor Activity

Recent research highlights the compound's potential as an antitumor agent. In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
Huh7 (Hepatocellular)<10
Caco2 (Colorectal)<8
HCT116 (Colorectal)<6
MDA-MB 231 (Breast)<15

These findings indicate that this compound may target specific pathways involved in tumor growth and proliferation, making it a candidate for further development in cancer therapy .

Case Studies

  • In Vitro Studies : A study conducted on various thiazole derivatives demonstrated that compounds with similar structures to this compound showed promising results against multiple cancer cell lines. The study reported IC50 values lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy in certain contexts .
  • Mechanistic Insights : Another investigation focused on the molecular dynamics of thiazole compounds interacting with Bcl-2 proteins, revealing that these interactions could lead to apoptosis in cancer cells. The presence of electron-donating groups significantly enhanced the activity of these compounds, suggesting a structure–activity relationship (SAR) that could guide future modifications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound’s synthesis involves multi-step protocols, including coupling of the benzofuran and thiazole moieties via enoyl amide linkages. Key steps include:

  • Enolate formation : Use of LDA or NaHMDS for activating the hex-4-enoyl carbonyl group for nucleophilic attack .
  • Amide coupling : Employing HATU or EDCI/HOBt to facilitate the reaction between the enoyl chloride and thiazole amine .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (MeOH/water) to achieve >95% purity.
  • Optimization : DOE (Design of Experiments) can identify critical parameters (e.g., temperature, solvent polarity) to maximize yield .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish overlapping signals (e.g., methoxy vs. methyl groups in the benzofuran ring) .
  • IR : Confirm the presence of ester carbonyl (1720–1740 cm⁻¹) and amide (1650–1680 cm⁻¹) stretches.
  • HRMS : Use ESI+ mode to verify molecular ion ([M+H]⁺) and fragment ions (e.g., loss of ethyl carboxylate) .

Q. What strategies mitigate hydrolysis or degradation of the thiazole ring during storage?

  • Methodological Answer :

  • Stability assays : Monitor degradation kinetics in DMSO or aqueous buffers (pH 4–9) via HPLC .
  • Storage : Lyophilize under argon and store at -20°C in amber vials to prevent light-induced decomposition.

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA to model transition states for electrophilic attacks (e.g., at the thiazole C-2 vs. C-4 positions) .
  • Molecular docking : Predict interactions with biological targets (e.g., kinases) by aligning the benzofuran moiety into hydrophobic pockets .
  • Contradictions : Discrepancies between in silico predictions and experimental outcomes may arise from solvent effects not accounted for in gas-phase models .

Q. What experimental designs address discrepancies in biological activity data across cell-based assays?

  • Methodological Answer :

  • Dose-response curves : Test cytotoxicity (MTT assay) and target inhibition (e.g., IC₅₀ for kinase targets) in multiple cell lines (HEK293, HeLa) .
  • Control experiments : Include inhibitors of metabolic enzymes (e.g., CYP450) to assess off-target effects .
  • Data normalization : Use Z-factor analysis to validate assay robustness and minimize batch-to-batch variability .

Q. How does stereochemistry at the (4E)-hex-4-enoyl group influence bioactivity?

  • Methodological Answer :

  • Chiral synthesis : Prepare (4E) and (4Z) isomers via Wittig reactions with stereoselective catalysts (e.g., Sharpless asymmetric epoxidation) .
  • X-ray crystallography : Resolve crystal structures to confirm configuration (e.g., CCDC deposition for public validation) .
  • SAR studies : Compare isomer activities in enzyme inhibition assays to determine stereochemical dependencies .

Q. What analytical workflows validate compound stability under physiological conditions?

  • Methodological Answer :

  • LC-MS/MS : Quantify degradation products in simulated gastric fluid (pH 2) and plasma (37°C, 24h) .
  • Metabolite profiling : Use hepatic microsomes to identify Phase I/II metabolites (e.g., hydroxylation of the benzofuran ring) .

Contradictions and Critical Analysis

  • Synthetic yields : BenchChem reports 70–80% yields for similar esters, but independent studies note <50% yields due to steric hindrance at the thiazole N-position .
  • Bioactivity claims : While some sources suggest kinase inhibition, conflicting data attribute activity to off-target ROS modulation .

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